Cas no 1261985-24-3 ([1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro-)

[1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro-, is a biphenyl-based carboxylic acid derivative featuring a dimethylaminocarbonyl substituent at the 4'-position and a nitro group at the 5-position. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, enabling its use as an intermediate in the preparation of more complex structures. The electron-withdrawing nitro group and electron-donating dimethylaminocarbonyl moiety create a polarized system, potentially useful in coordination chemistry or as a building block for pharmaceuticals and materials science. Its well-defined structure allows for precise modifications, making it valuable for research applications requiring tailored molecular properties.
[1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro- structure
1261985-24-3 structure
商品名:[1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro-
CAS番号:1261985-24-3
MF:C16H14N2O5
メガワット:314.292764186859
MDL:MFCD18321994
CID:2767634

[1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro-
    • MDL: MFCD18321994
    • インチ: 1S/C16H14N2O5/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-13(16(20)21)9-14(8-12)18(22)23/h3-9H,1-2H3,(H,20,21)
    • InChIKey: WRPNJNSJIWGZHU-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(C(N(C)C)=O)C=C2)=CC([N+]([O-])=O)=CC(C(O)=O)=C1

[1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB329269-5g
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%; .
1261985-24-3 95%
5g
€1159.00 2025-03-19
abcr
AB329269-5 g
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%; .
1261985-24-3 95%
5g
€1159.00 2023-04-26

[1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro- 関連文献

[1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro-に関する追加情報

Exploring the Potential of [1,1'-Biphenyl]-3-Carboxylic Acid, 4'-(Dimethylaminocarbonyl)-5-Nitro- in Chemical and Biomedical Applications

The compound [1,1'-Biphenyl]-3-carboxylic acid, chemically designated as 4'-(Dimethylaminocarbonyl)-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1261985-24-3), represents a structurally complex aromatic derivative with significant potential in advanced chemical and biomedical research. This molecule features a biphenyl scaffold functionalized at the para-position of the phenyl ring with a dimethylaminocarbonyl group and a nitro substituent on the meta-position of the adjacent ring. The combination of these groups imparts unique electronic properties and reactivity profiles that are increasingly recognized in recent studies.

In synthetic organic chemistry, the dimethylaminocarbonyl moiety (also termed N,N-dimethylcarbamoyl) serves as an electron-donating group that enhances nucleophilicity at specific sites while stabilizing reactive intermediates. Meanwhile, the 5-nitro substituent acts as an electron-withdrawing group via resonance effects. This dual functionality creates a dynamic balance between electron density distribution and steric hindrance across the biphenyl core. Recent computational studies using density functional theory (DFT) have elucidated how these substituents modulate molecular orbital energies and hydrogen-bonding capabilities, making this compound particularly promising for ligand design in medicinal chemistry.

A groundbreaking 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against histone deacetylase 6 (HDAC6), a key enzyme involved in cellular protein trafficking and neurodegenerative pathways. Researchers synthesized derivatives by varying the biphenyl substitution pattern and found that the nitro group's meta-positioning significantly improved binding affinity to HDAC6's catalytic pocket compared to ortho-substituted analogs. The dimethylaminocarbonyl group was shown to enhance membrane permeability through its ability to form transient ion pairs with negatively charged residues on target proteins.

In preclinical models of Alzheimer's disease, this compound demonstrated neuroprotective effects by suppressing hyperphosphorylation of tau proteins while simultaneously reducing amyloid-beta aggregation. A collaborative study between institutions in Germany and Japan revealed its ability to cross the blood-brain barrier (BBB) with an efficiency rating of 78% at therapeutic concentrations—a critical parameter for central nervous system drug candidates. The biphenyl backbone provided structural rigidity necessary for maintaining conformational stability under physiological conditions.

Synthetic chemists have leveraged this compound's reactivity as a versatile building block in multistep synthesis protocols. A notable application involves its use as a Michael acceptor in conjugate addition reactions with thiol-containing biomolecules. In a recent Angewandte Chemie publication from 2024, researchers employed it to construct bioorthogonal probes for real-time monitoring of protein interactions in live cells. The nitro group facilitated click chemistry modifications without perturbing cellular processes due to its orthogonal reactivity profile.

Bioanalytical studies highlight its utility as a fluorescent sensor molecule when combined with transition metal complexes. When coordinated with palladium(II), it forms emissive complexes capable of detecting trace amounts of thiols in biological fluids—a capability validated through clinical sample analysis in ongoing trials for cystic fibrosis biomarker detection. The dimethylaminocarbonyl group acts as a chelating site while maintaining spectral stability over extended periods.

Cryogenic X-ray crystallography studies conducted this year have resolved its molecular packing arrangement at 0.98 Å resolution, revealing π-stacking interactions between biphenyl rings that influence solid-state properties like thermal stability and crystallinity. These insights are crucial for optimizing formulation strategies in pharmaceutical development where polymorphism can impact bioavailability.

In photopharmacology applications, this compound has been engineered into light-responsive prodrugs by attaching azobenzene chromophores via ester linkages on its carboxylic acid moiety (Nature Communications, 2023). Upon exposure to UV light at 365 nm wavelength, reversible isomerization occurs that modulates HDAC6 inhibition efficacy by over 80%, enabling spatiotemporally controlled drug delivery systems under experimental conditions.

Toxicological evaluations using zebrafish embryos have established safe exposure thresholds up to 50 μM without observable developmental defects—a critical milestone for advancing into murine models according to recent OECD guidelines updates (April 2024). Comparative metabolic profiling against related biphenyl carboxylic acids showed enhanced metabolic stability due to steric shielding provided by the dimethylaminocarbonyl group against phase I oxidation enzymes.

Ongoing research focuses on its application as an immunomodulatory agent through toll-like receptor (TLR) pathway interactions discovered during high-throughput screening campaigns at Stanford University's Chemical Biology Institute (data presented at ACS Spring 2024 conference). Initial findings suggest selective TLR7 activation could be harnessed for developing novel adjuvants in mRNA vaccine platforms without triggering excessive inflammatory responses.

Spectroscopic analysis via NMR and FTIR confirms consistent structural integrity across different solvents used in biochemical assays—critical for reproducibility considerations during assay development phases. Recent work has also explored its use as an organocatalyst co-factor mimic due to nitrogen-containing groups' ability to stabilize transition states during asymmetric transformations reported last quarter in ACS Catalysis.

The compound's unique combination of physicochemical properties positions it advantageously within drug discovery pipelines targeting multi-domain proteins such as heat shock protein 90 (HSP90). Structure-based virtual screening campaigns have identified binding modes that exploit both hydrophobic interactions from the biphenyl core and hydrogen-bonding contributions from carbamate groups—mechanistic insights validated through surface plasmon resonance experiments conducted at MIT's Drug Discovery Center earlier this year.

In material science applications, self-assembled monolayers formed from this compound exhibit tunable surface energies when deposited onto gold substrates—a property currently being investigated for use in lab-on-a-chip devices requiring reversible protein adsorption/desorption cycles (Advanced Materials Interfaces, March 2024 issue).

Recent pharmacokinetic studies using LC-MS/MS analysis reveal first-pass metabolism rates below industry thresholds when administered orally to rodent models—a favorable characteristic compared to similar compounds lacking the dimethyl carbamate substituent which showed significant liver metabolism losses according to comparative data published last month.

Solid-state NMR investigations have clarified conformational preferences when crystallized under varying humidity conditions—findings critical for ensuring consistent API performance during scale-up manufacturing processes adhering to ICH Q7 guidelines for active pharmaceutical ingredients production standards established this year.

Cutting-edge applications now explore its role as an epigenetic modulator capable of influencing gene expression patterns associated with cancer stemness markers according to collaborative research between Harvard Medical School and AstraZeneca disclosed at ESMO Annual Congress proceedings released October 2023. Inhibitory activity against SIRT family deacetylases was observed with IC₅₀ values ranging from 0.8–3.7 μM across various tumor cell lines studied under controlled experimental conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1261985-24-3)[1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-5-nitro-
A1116655
清らかである:99%
はかる:5g
価格 ($):687.0